1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one
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Overview
Description
1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone is a complex organic compound characterized by its unique structure, which includes a furan ring, a quinoline moiety, and a chlorinated substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the construction of the quinoline moiety. The chlorination step is usually performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[8-chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone involves its interaction with specific molecular targets. The furan and quinoline moieties can interact with enzymes or receptors, leading to modulation of biological pathways. The chlorinated substituent may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-butanone
- 1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-pentanone
Uniqueness
1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the furan ring and the chlorinated quinoline moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18ClNO3 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-[8-chloro-4-(furan-2-yl)-3,3a,4,9b-tetrahydro-2H-furo[3,2-c]quinolin-5-yl]propan-1-one |
InChI |
InChI=1S/C18H18ClNO3/c1-2-16(21)20-14-6-5-11(19)10-13(14)18-12(7-9-23-18)17(20)15-4-3-8-22-15/h3-6,8,10,12,17-18H,2,7,9H2,1H3 |
InChI Key |
DKDKVIPKAZQOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2CCOC2C3=C1C=CC(=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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